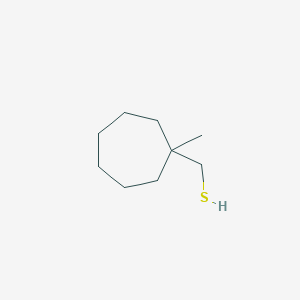
(1-Methylcycloheptyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylcycloheptyl)methanethiol is an organosulfur compound with the molecular formula C₉H₁₈S. It is a thiol, characterized by the presence of a sulfhydryl (-SH) group attached to a cycloheptyl ring substituted with a methyl group. Thiols are known for their strong and often unpleasant odors, and this compound is no exception. This compound is primarily used in research settings and has various applications in chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Methylcycloheptyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of a cycloheptyl halide with thiourea, followed by hydrolysis to yield the desired thiol. The general reaction scheme is as follows:
-
Cycloheptyl Halide and Thiourea Reaction
Cycloheptyl Halide+Thiourea→Cycloheptylthiouronium Salt
-
Hydrolysis
Cycloheptylthiouronium Salt+Water→this compound+Ammonia
Industrial Production Methods
Industrial production of this compound typically involves the reaction of cycloheptyl methyl ketone with hydrogen sulfide in the presence of a catalyst. This method is favored for its efficiency and scalability. The reaction conditions usually include elevated temperatures and pressures to facilitate the formation of the thiol.
Chemical Reactions Analysis
Types of Reactions
(1-Methylcycloheptyl)methanethiol undergoes various chemical reactions, including:
-
Oxidation
- Oxidation of thiols typically leads to the formation of disulfides. For this compound, the reaction can be represented as:
2this compound+[O]→(1-Methylcycloheptyl)methyldisulfide+Water
- Oxidation of thiols typically leads to the formation of disulfides. For this compound, the reaction can be represented as:
-
Reduction
- Reduction of disulfides back to thiols can be achieved using reducing agents such as sodium borohydride (NaBH₄).
-
Substitution
- Thiols can undergo nucleophilic substitution reactions. For example, this compound can react with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Solvents: Ethanol, methanol, dichloromethane
Major Products
Disulfides: Formed through oxidation
Thioethers: Formed through nucleophilic substitution
Scientific Research Applications
(1-Methylcycloheptyl)methanethiol has several applications in scientific research:
-
Chemistry
- Used as a building block in organic synthesis.
- Employed in the study of thiol-disulfide exchange reactions.
-
Biology
- Investigated for its role in cellular redox processes.
- Studied for its potential as a biomarker for certain diseases due to its presence in biological fluids.
-
Medicine
- Explored for its potential therapeutic applications, particularly in targeting oxidative stress-related conditions.
-
Industry
- Utilized in the production of sulfur-containing compounds.
- Used as an odorant in natural gas for leak detection.
Mechanism of Action
The mechanism of action of (1-Methylcycloheptyl)methanethiol involves its interaction with various molecular targets and pathways:
-
Redox Reactions
- The thiol group can undergo redox reactions, influencing cellular redox balance.
- It can act as an antioxidant by scavenging reactive oxygen species (ROS).
-
Enzymatic Interactions
- Interacts with enzymes involved in sulfur metabolism, such as methanethiol oxidase.
- Modulates the activity of enzymes through thiol-disulfide exchange reactions.
Comparison with Similar Compounds
Similar Compounds
Methanethiol (CH₃SH): The simplest thiol, known for its strong odor.
Ethanethiol (C₂H₅SH): Commonly used as an odorant in natural gas.
1-Butanethiol (C₄H₉SH): Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
(1-Methylcycloheptyl)methanethiol is unique due to its cycloheptyl ring structure, which imparts distinct chemical and physical properties compared to simpler thiols. Its larger molecular size and ring structure can influence its reactivity and interactions with other molecules, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C9H18S |
|---|---|
Molecular Weight |
158.31 g/mol |
IUPAC Name |
(1-methylcycloheptyl)methanethiol |
InChI |
InChI=1S/C9H18S/c1-9(8-10)6-4-2-3-5-7-9/h10H,2-8H2,1H3 |
InChI Key |
DPEDTYLMSODDBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCCC1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


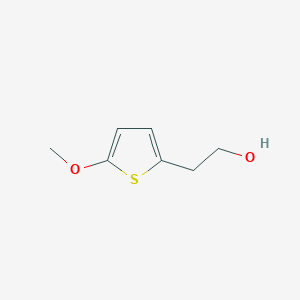
![3-[(1,2,3-Thiadiazol-4-ylmethyl)amino]benzonitrile](/img/structure/B13302999.png)
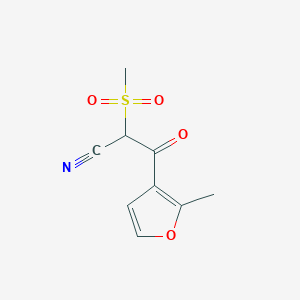
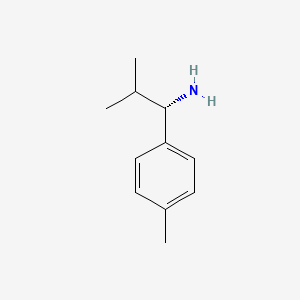
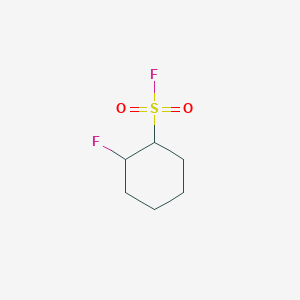
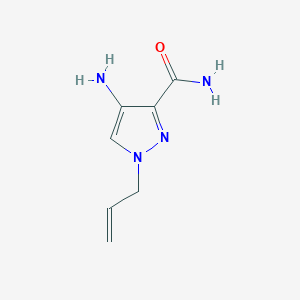
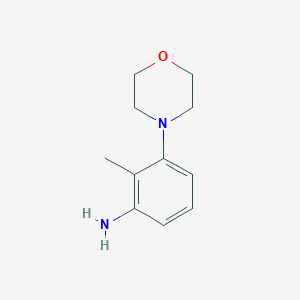
![Tert-butyl 2-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2h)-yl)propanoate](/img/structure/B13303042.png)
![3-[(4-Fluoro-2-methylbenzyl)oxy]azetidine](/img/structure/B13303053.png)
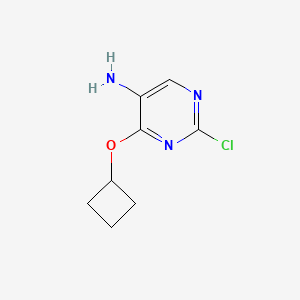
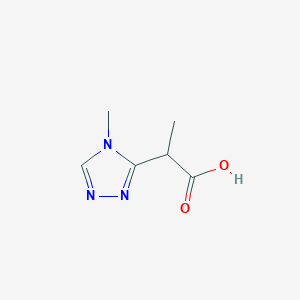
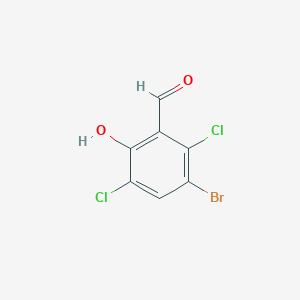
![2-[(1-Phenylethyl)amino]butan-1-ol](/img/structure/B13303066.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiolan-3-yl)acetic acid](/img/structure/B13303072.png)
